

An In-depth Technical Guide to the Spectroscopic Data of o-Xylene

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Compound of Interest

Compound Name: o-Xylene

Cat. No.: B151617

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This guide provides a comprehensive overview of the infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopic data for **o-xylene**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. The IR spectrum of **o-xylene** exhibits characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as C-C stretching vibrations within the benzene ring and methyl groups.

1.1. IR Spectral Data

The primary absorption bands for **o-xylene** are summarized in the table below. These peaks are indicative of specific vibrational modes within the molecule.

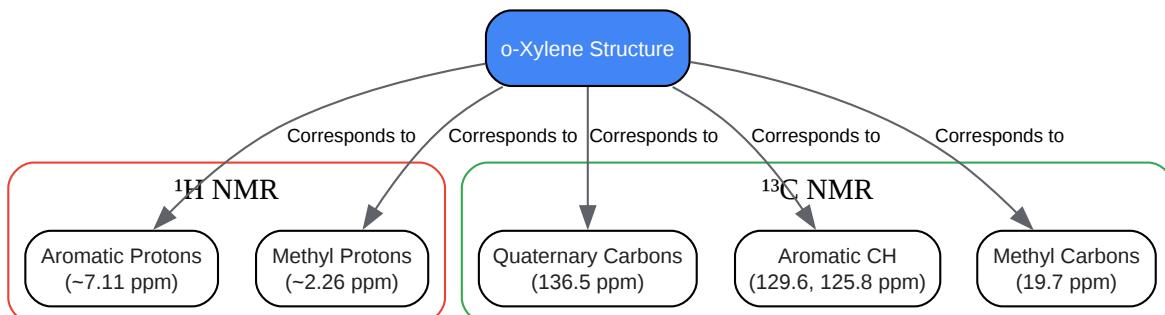
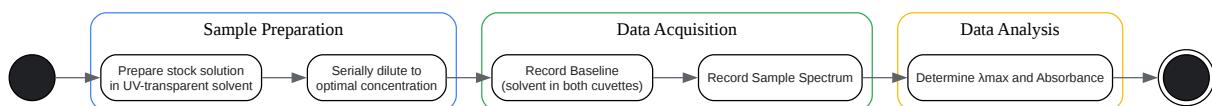
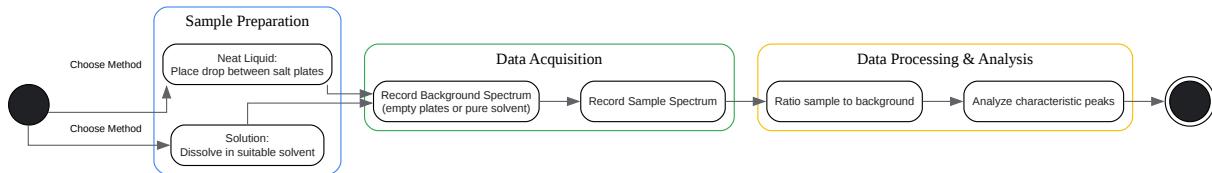
Wavenumber (cm ⁻¹)	Vibrational Mode	Reference
735-770	C-H out-of-plane bending (aromatic)	[1]
750	C-CH ₃ stretching	[2]
1000	C-H wagging	[2]
1100	C-CH ₃ stretching	[2]
1375	C-H bending (methyl group)	[2]
2850-3000	C-H stretching (aliphatic)	
3000-3100	C-H stretching (aromatic)	

1.2. Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an FTIR spectrum of liquid **o-xylene** is as follows:

- **Sample Preparation:** For neat liquid analysis, a small drop of **o-xylene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin liquid film. For solution-state analysis, **o-xylene** is dissolved in a suitable solvent (e.g., cyclohexane or carbon tetrachloride) at a known concentration.[3][4]
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis. The instrument's sample chamber should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- **Background Spectrum:** A background spectrum of the clean, empty salt plates (for neat analysis) or the pure solvent in a liquid cell (for solution analysis) is recorded. This is essential to correct for any instrumental or environmental absorptions.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.
- **Data Processing:** The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The resulting spectrum can then be analyzed for

characteristic absorption bands.



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